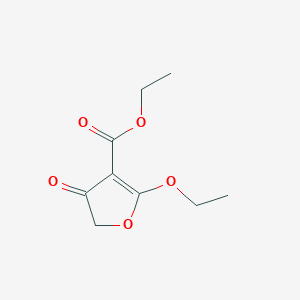

2-乙氧基-4-氧代-4,5-二氢呋喃-3-甲酸乙酯

描述

Ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate is an organic compound with the chemical formula C9H12O5 . It is a versatile compound used in scientific research. It exhibits high perplexity due to its complex structure and offers burstiness with its diverse applications, making it valuable for various studies.

Synthesis Analysis

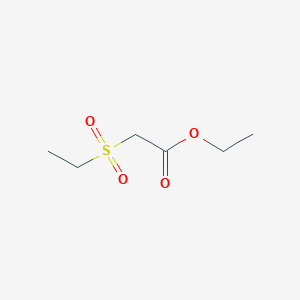

This compound can be obtained by the reaction of ethyl bromoacetate and diethyl fumarate . In a study, Ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate was used as a starting material to successfully synthesize an analog, Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate.Molecular Structure Analysis

The molecular structure of Ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate contains a furan ring and an ester group. This structure can serve as a valuable starting material for the synthesis of diverse analogs by modifying various functional groups.Chemical Reactions Analysis

Ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate is a versatile compound that can undergo various chemical reactions. For instance, it has been used as a starting material in the synthesis of an analog, Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate, which exhibited anti-proliferative and apoptosis-inducing effects in human leukemia cells.Physical And Chemical Properties Analysis

Ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate has a molecular weight of 200.19 . It has a density of 1.2±0.1 g/cm3, a boiling point of 322.2±42.0 °C at 760 mmHg, and a flash point of 178.0±15.9 °C . It has 5 hydrogen bond acceptors and no hydrogen bond donors .科学研究应用

Anti-Proliferative Activity

EEO-4,5-DHC has been found to exhibit anti-proliferative activity. An analog of EEO-4,5-DHC, Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate, was synthesized and tested for its anti-cancer properties. It was found to significantly reduce the proliferation of promyelocytic leukemia HL-60 cells .

Induction of Apoptosis

The same analog of EEO-4,5-DHC mentioned above was also found to induce apoptosis in promyelocytic leukemia HL-60 cells. This was associated with the activation of caspase-3, upregulation of Bax, an increase in intracellular Ca2+ and ROS production, and a decrease in mitochondrial membrane potential and Bcl-2 expression levels .

Precursor for Analog Synthesis

EEO-4,5-DHC possesses a versatile core structure containing a furan ring and an ester group. This structure can serve as a valuable starting material for the synthesis of diverse analogs by modifying various functional groups.

Development of Anti-Leukemia Therapeutics

The anti-proliferative and apoptosis-inducing effects of the EEO-4,5-DHC analog suggest that it may represent a promising compound for the development of anti-leukemia therapeutics .

Anti-Inflammatory Activity

Another analog of EEO-4,5-DHC, Ethyl 2-(3-hydroxyanilino)-4-oxo-4,5-dihydro-furan-3-carboxylate, exhibits anti-inflammatory activity .

Induction of Apoptosis in Mouse Leukemia

Yet another analog of EEO-4,5-DHC, Ethyl 2-[N-p-chlorobenzyl-(2’-methyl)] anilino-4-oxo-4,5-dihydrofuran-3-carboxylate (JOT01007), has been found to induce apoptosis in mouse leukemia (WEHI -3) and human .

作用机制

Target of Action

The primary target of Ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate is promyelocytic leukemia HL-60 cells . The compound exhibits anti-proliferative activity and induces apoptosis in these cells .

Mode of Action

The compound interacts with its targets by inducing apoptosis, a process of programmed cell death . This is achieved through the activation of caspase-3 , an enzyme that plays a crucial role in the execution-phase of cell apoptosis . The compound also upregulates Bax , a pro-apoptotic protein, and downregulates Bcl-2 , an anti-apoptotic protein .

Biochemical Pathways

The compound affects several biochemical pathways. It increases the amount of intracellular Ca2+ and the production of reactive oxygen species (ROS) . Both of these factors can lead to apoptosis. The compound also decreases the mitochondrial membrane potential , which is a key event in the early phases of cell apoptosis .

Pharmacokinetics

The compound’s ability to induce apoptosis in hl-60 cells suggests that it is able to reach its target effectively .

Result of Action

The result of the compound’s action is a significant reduction in the proliferation of HL-60 cells . This is achieved through the induction of apoptosis in a concentration-dependent manner . The compound also alters the mitochondrial membrane potential and the protein level of Bax and Bcl-2 .

安全和危害

The compound is associated with certain hazards. The safety information includes pictograms GHS07, signal word “Warning”, and hazard statements H315, H319, H335 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

未来方向

The compound has shown promise in scientific research, particularly in the field of anti-cancer therapeutics . Its complex structure and diverse applications make it a valuable compound for various studies. Future research may focus on further exploring its potential applications and understanding its mechanism of action in more detail.

属性

IUPAC Name |

ethyl 2-ethoxy-4-oxofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O5/c1-3-12-8(11)7-6(10)5-14-9(7)13-4-2/h3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGMYNVMHWVMOPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=O)CO1)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50549535 | |

| Record name | Ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50549535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate | |

CAS RN |

36717-48-3 | |

| Record name | Ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50549535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(Benzyloxy)-5-fluorophenyl]-2-bromo-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B3031383.png)

![1-Chloro-4-[(2-chloroethoxy)methyl]benzene](/img/structure/B3031384.png)

![Tert-butyl 4-[2-nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carboxylate](/img/structure/B3031395.png)

![1-{3-[(Tert-butoxycarbonyl)amino]propyl}-5-tert-butyl-2-methyl-1H-pyrrole-3-carboxylic acid](/img/structure/B3031396.png)